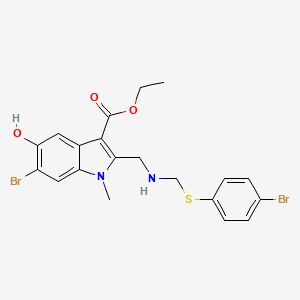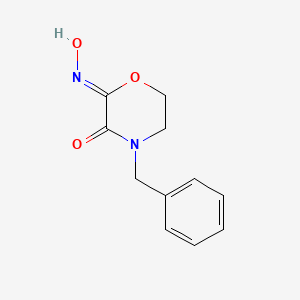
(2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one
Vue d'ensemble
Description
(2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one, also known as BHIM, is a novel organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHIM belongs to the class of morpholinone derivatives and is synthesized through a multi-step process that involves the reaction of benzaldehyde and morpholine.
Mécanisme D'action
The mechanism of action of (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one is its versatility. It can be used in a wide range of experiments and has been found to be effective in various cell types and animal models. Additionally, this compound is relatively easy to synthesize and is cost-effective. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, more studies are needed to assess the safety and toxicity of this compound in humans. Finally, the development of new synthesis methods for this compound and its derivatives can lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
(2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have a cardioprotective effect and can be used in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
(2Z)-4-benzyl-2-hydroxyiminomorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(12-15)16-7-6-13(11)8-9-4-2-1-3-5-9/h1-5,15H,6-8H2/b12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKRRAKPMKSAKS-BENRWUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=NO)C(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO/C(=N\O)/C(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




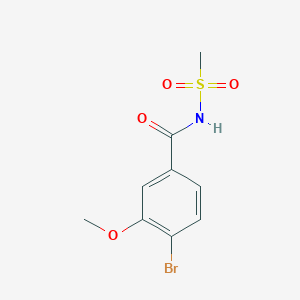
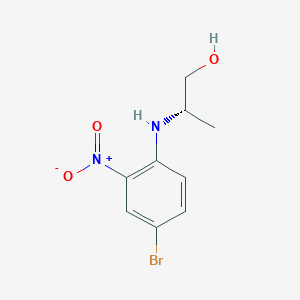

![tert-Butyl 5-benzyl-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1474967.png)
![[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol](/img/structure/B1474968.png)

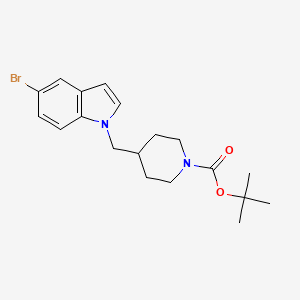
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1474972.png)
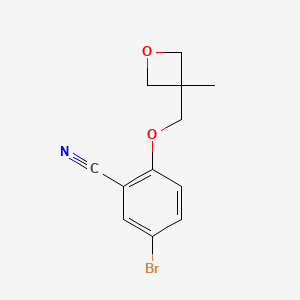
![Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1474975.png)

